molecular formula C12H18BrN B1518534 2-(3-Bromophenyl)-4-methylpentan-2-amine CAS No. 1157559-52-8

2-(3-Bromophenyl)-4-methylpentan-2-amine

Cat. No.: B1518534
CAS No.: 1157559-52-8
M. Wt: 256.18 g/mol
InChI Key: XBGDYHXTNOZGNS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-methylpentan-2-amine is an organic compound characterized by a bromophenyl group attached to a 4-methylpentan-2-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-Phenylpropan-2-amine: This method involves the bromination of 3-phenylpropan-2-amine using bromine in the presence of a suitable catalyst.

  • Reduction of 3-Bromophenyl-4-methylpentanone: This involves the reduction of 3-bromophenyl-4-methylpentanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions and subsequent purification steps to achieve high purity levels.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding amine oxide.

  • Reduction: Reduction reactions can be used to produce derivatives with reduced functional groups.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2-(3-Bromophenyl)-4-methylpentan-2-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-4-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-4-methylpentan-2-amine: Similar structure with a different position of the bromine atom.

  • 3-Bromophenyl-4-methylpentan-2-one: A ketone derivative of the compound.

Uniqueness: 2-(3-Bromophenyl)-4-methylpentan-2-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDYHXTNOZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)-4-methylpentan-2-amine
Reactant of Route 2
2-(3-Bromophenyl)-4-methylpentan-2-amine
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2-(3-Bromophenyl)-4-methylpentan-2-amine
Reactant of Route 4
2-(3-Bromophenyl)-4-methylpentan-2-amine
Reactant of Route 5
2-(3-Bromophenyl)-4-methylpentan-2-amine
Reactant of Route 6
2-(3-Bromophenyl)-4-methylpentan-2-amine

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